
Cobaltic acetate
Overview
Description
Cobalt(III) acetate is a chemical compound of cobalt. Cobalt is a metallic element with the atomic number 27. It is found naturally in rocks, soil, water, plants, and animals. In small amounts cobalt is an essential element for life, as it is part of vitamin B12. However, excess exposure is known to exhibit toxic effects. (L29, L30)
Scientific Research Applications
Catalytic Applications
Cobaltic acetate is widely recognized for its catalytic properties, particularly in oxidation reactions.
1.1 Oxidation of Alkylbenzenes
- A study focused on the oxidation of alkyl aromatic hydrocarbons using this compound demonstrated an electron-transfer mechanism that facilitates the oxidation process. The research highlighted the effectiveness of this compound as a catalyst in transforming these hydrocarbons into more reactive products .
1.2 Regioselective Synthesis
- This compound has been utilized in the regioselective oxidation of alkylcyclohexenes in acetic acid. This reaction showed that 1-alkylcyclohexenes could be oxidized to yield specific products with high selectivity, showcasing the compound's utility in synthetic organic chemistry .
Biological Applications
This compound has garnered attention for its potential biological applications, particularly in cancer research.
2.1 Cytotoxicity Studies
- Research involving this compound complexes indicated their cytotoxic effects on various cancer cell lines, including HCT116 and HL-60. The study involved synthesizing several cobalt(II) and cobalt(III) complexes and assessing their cytotoxicity, which revealed promising results for potential therapeutic applications .
Material Science
This compound is also significant in material science, particularly in the synthesis of cobalt oxide nanoparticles.
3.1 Nanoparticle Synthesis
- The thermal decomposition of this compound has been studied to produce cobalt oxide nanoparticles with specific morphologies and sizes. This process involves heating this compound under controlled conditions, leading to the formation of cobalt oxides that have applications in catalysis and energy storage .
Environmental Applications
This compound's ability to catalyze oxidation reactions extends to environmental applications, particularly in pollutant degradation.
4.1 Degradation of Organic Pollutants
- Studies have indicated that this compound can effectively catalyze the degradation of organic pollutants in wastewater treatment processes. Its role as a catalyst enhances the breakdown of harmful substances, contributing to environmental remediation efforts.
Data Table: Summary of Applications
Case Study 1: Cobalt(III) Acetate in Cancer Research
A series of experiments were conducted to evaluate the cytotoxic effects of cobalt(II) and cobalt(III) complexes derived from this compound on various cancer cell lines. The results indicated significant cytotoxicity, suggesting potential for further development as anticancer agents .
Case Study 2: Thermal Decomposition for Nanoparticle Production
Research on the thermal decomposition of this compound revealed a controlled method for producing cobalt oxide nanoparticles. This method allowed for the manipulation of particle size and morphology, which are crucial for applications in catalysis and energy storage systems .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing cobaltic acetate (Co(CH₃CO₂)₃) in laboratory settings?
- Methodological Answer : this compound is typically synthesized via oxidation of cobalt(II) acetate in acetic acid using strong oxidants like ozone or hydrogen peroxide under controlled pH. Critical parameters include temperature (60–80°C) and stoichiometric ratios to avoid overoxidation to Co(IV) species. Characterization via UV-Vis spectroscopy (absorption at 510–530 nm) and X-ray diffraction confirms the trivalent cobalt center and acetate ligand coordination .
- Example Protocol :
Q. How does this compound participate in catalytic oxidation mechanisms, particularly in hydrocarbon substrates?
- Mechanistic Insight : this compound acts as a one-electron oxidant in radical-chain autoxidation processes. For example, in toluene oxidation, it abstracts hydrogen atoms to generate benzyl radicals, which react with O₂ to form peroxyl radicals. These propagate the chain reaction, ultimately yielding benzaldehyde and benzoic acid. Kinetic studies show rate dependence on [Co(III)] and substrate concentration, with activation energy ~50 kJ/mol .
- Key Data :
Substrate | Major Products | Selectivity (%) |
---|---|---|
Cyclohexane | Cyclohexyl acetate | 86 |
Toluene | Benzaldehyde | 62 |
Ethylbenzene | Acetophenone | 78 |
Source: Morimoto & Ogata (1967) |
Properties
CAS No. |
917-69-1 |
---|---|
Molecular Formula |
Co(C2H3O2)3 C6H9CoO6 |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
cobalt(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Co/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
ZUKDFIXDKRLHRB-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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